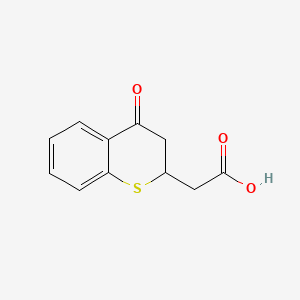

3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid is a chemical compound with the molecular formula C10H9NO3S It is known for its unique structure, which includes a benzothiopyran ring system

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,4-Dihydro-4-oxo-2H-1-Benzothiopyran-2-essigsäure erfolgt typischerweise durch Kondensation von Salicylamid mit verschiedenen Aldehyden und Ketonen, gefolgt von Hydrogencarbonat-Hydrolyse der entsprechenden Ester . Die Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert. Der allgemeine Ansatz würde die Hochskalierung der Labor-Syntheseverfahren, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts durch verschiedene Reinigungstechniken beinhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

3,4-Dihydro-4-oxo-2H-1-Benzothiopyran-2-essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.

Substitution: Der Benzothiopyran-Ring ermöglicht Substitutionsreaktionen, bei denen verschiedene Substituenten eingeführt werden können.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen sicherzustellen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-4-oxo-2H-1-Benzothiopyran-2-essigsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Medizin: Forschungen haben ihr Potenzial als therapeutisches Mittel, insbesondere bei der Entwicklung neuer Medikamente, untersucht.

Industrie: Die einzigartige Struktur der Verbindung macht sie wertvoll bei der Entwicklung von Spezialchemikalien und -materialien.

5. Wirkmechanismus

Der Wirkmechanismus von 3,4-Dihydro-4-oxo-2H-1-Benzothiopyran-2-essigsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es als Kaliumkanalaktivator wirken und zelluläre Prozesse durch Modulation des Ionenflusses beeinflussen . Darüber hinaus werden seine entzündungshemmenden Eigenschaften mit der Hemmung von Cyclooxygenase-Enzymen (COX-1 und COX-2) in Verbindung gebracht, die eine Rolle bei der Entzündungsreaktion spielen .

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a potassium channel activator, influencing cellular processes by modulating ion flow . Additionally, its anti-inflammatory properties are linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,4-Benzothiadiazin-1,1-dioxid: Bekannt für seine antimikrobiellen und antihypertensiven Eigenschaften.

3,4-Dihydro-2H-1,2,4-benzothiadiazin-1,1-dioxide: Diese Verbindungen haben eine signifikante antifungizide Aktivität gezeigt.

3,4-Dihydro-4-oxo-2H-1,3-benzoxazin-carbonsäuren: Sie werden in verschiedenen chemischen Synthesen verwendet und sind für ihre einzigartige Reaktivität bekannt.

Einzigartigkeit

3,4-Dihydro-4-oxo-2H-1-Benzothiopyran-2-essigsäure zeichnet sich durch sein Benzothiopyran-Ringsystem aus, das einzigartige chemische und biologische Eigenschaften verleiht. Sein Potenzial als Kaliumkanalaktivator und entzündungshemmendes Mittel macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung.

Eigenschaften

CAS-Nummer |

86628-18-4 |

|---|---|

Molekularformel |

C11H10O3S |

Molekulargewicht |

222.26 g/mol |

IUPAC-Name |

2-(4-oxo-2,3-dihydrothiochromen-2-yl)acetic acid |

InChI |

InChI=1S/C11H10O3S/c12-9-5-7(6-11(13)14)15-10-4-2-1-3-8(9)10/h1-4,7H,5-6H2,(H,13,14) |

InChI-Schlüssel |

WSBIMPCUMHJQCO-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(SC2=CC=CC=C2C1=O)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)

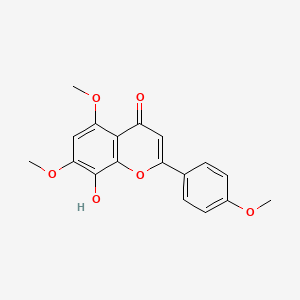

![(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one](/img/structure/B12730606.png)